Arachidonoyl Thio-PC
Overview
Description
Arachidonoyl Thio-PC is a useful research compound. Its molecular formula is C44H82NO6PS and its molecular weight is 784.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Arachidonoyl Thio-PC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arachidonoyl Thio-PC including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Platelet Activation and Atherosclerosis : Arachidonoyl Thio-PC is involved in the uptake and release of arachidonic acid in human platelets, which plays a critical role in platelet activation and potentially in the development of atherosclerosis. The turnover of arachidonic acid in diacyl and ether phospholipids, like phosphatidylcholine (PC) and phosphatidylethanolamine (PE), is significant in this context (Purdon & Smith, 1985).
Endothelial Cell Function : The modulation of arachidonate release by lysophosphatidylcholine (lyso-PC) in human endothelial cells is another important aspect. Lyso-PC, a product of phosphatidylcholine hydrolysis, can significantly alter endothelial functions, contributing to the progression of atherosclerosis (Wong et al., 1998).
Mast Cell Activation : Rapid remodeling of arachidonate from phosphatidylcholine to phosphatidylethanolamine pools during mast cell activation suggests its involvement in inflammatory responses and immune function (Fonteh & Chilton, 1992).
Endocannabinoid-like Properties : N-arachidonoyl serine, related to Arachidonoyl Thio-PC, exhibits endocannabinoid-like properties. It has been studied for its effects on endothelial functions and as a novel pro-angiogenic mediator (Zhang et al., 2010).
Neuroprotection : Studies indicate its potential in neuroprotection, particularly following traumatic brain injuries. N-arachidonoyl-L-serine has shown effects in reducing apoptosis and improving outcomes in such cases (Cohen-Yeshurun et al., 2011).
Eicosanoid Biosynthesis : Arachidonoyl Thio-PC may also play a role in the biosynthesis of eicosanoids like anandamide and 2-arachidonoyl-glycerol in neuroblastoma cells, which are vital in signaling pathways in the nervous system (Di Marzo et al., 1996).
properties
IUPAC Name |
[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H82NO6PS/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)53-43(42-51-52(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t43-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSCLGYBUIDZNF-WWBBCYQPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H82NO6PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arachidonoyl Thio-PC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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